N-(2,5-Dibromophenyl)benzamide
Overview
Description
N-(2,5-Dibromophenyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a 2,5-dibromophenyl ring. This compound is known for its white to light yellow crystalline appearance and is utilized in various organic synthesis applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,5-Dibromophenyl)benzamide is typically synthesized through the reaction of benzoyl chloride with 2,5-dibromoaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dibromophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .
Scientific Research Applications
N-(2,5-Dibromophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,5-Dibromophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2,4-Dibromophenyl)benzamide
- N-(3,5-Dibromophenyl)benzamide
- N-(2,5-Dichlorophenyl)benzamide
Comparison: N-(2,5-Dibromophenyl)benzamide is unique due to the specific positioning of bromine atoms on the phenyl ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
N-(2,5-dibromophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQSHTAGAXBJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653472 | |
Record name | N-(2,5-Dibromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860555-85-7 | |
Record name | N-(2,5-Dibromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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